3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
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Overview
Description
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and its distinctive chemical properties. The spirocyclic structure imparts rigidity and three-dimensionality, which can be advantageous in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by the introduction of the pyrazole moiety. One common method involves the cyclization of a suitable precursor under basic conditions. For example, the reaction of a bromoalkylamine with an oxirane can yield the spirocyclic intermediate, which can then be further functionalized to introduce the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by fitting into the active site and blocking substrate access. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Lacks the pyrazole ring, making it less versatile in terms of binding interactions.
1-Oxa-8-azaspiro[4.5]decane: Features a larger spirocyclic core, which can affect its chemical reactivity and biological activity.
Uniqueness
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to the presence of both the spirocyclic core and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-8-10(7-14-15)11-12(9-13-11)3-5-16-6-4-12/h7-8,11,13H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOHBLWDANYDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCOCC3)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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